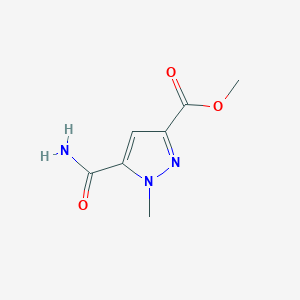
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are widely used in various fields due to their diverse biological activities . The 1,2,3-triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1,2,3-Triazole compounds can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms . The dihedral angles between the rings in some triazole compounds were found to be between 40° and 60° .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry . They can also undergo hydrogen bonding interactions .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally solid at room temperature . Their melting points can vary depending on the specific compound .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves the reaction of cyclopropyl azide with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Cyclopropyl azide", "Formaldehyde", "Catalyst" ], "Reaction": [ "Add cyclopropyl azide to a reaction flask", "Add formaldehyde to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1849305-01-6 |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




